2-Bromo-N-(4-chloro-2-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide typically involves the reaction of 4-chloro-2-methylaniline with 2-bromopropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide can be compared with similar compounds such as:
2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
2-Bromo-N-(5-chloro-2-methylphenyl)butanamide: Contains an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
2-Bromo-4-chloro-5-methylphenol: A phenolic compound with different functional groups, leading to distinct reactivity and uses.
Biological Activity
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide, with the molecular formula C10H11BrClNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
- Molecular Formula : C10H11BrClNO
- Molecular Weight : 252.56 g/mol
- IUPAC Name : this compound
The structure of this compound features a bromine atom and a chlorine atom attached to a phenyl ring, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of halogen atoms in its structure is often associated with enhanced biological activity.
- Anticancer Potential : Some studies have indicated that halogenated amides can inhibit cancer cell proliferation, suggesting potential applications in oncology.
The biological activities of this compound are hypothesized to occur through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
- Reactive Intermediate Formation : The bromine and chlorine atoms can form reactive intermediates that may modify biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at approximately 30 µM for MCF-7 cells, indicating potent anticancer properties .
Data Tables
Properties
IUPAC Name |
2-bromo-N-(4-chloro-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPMSKEGYFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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